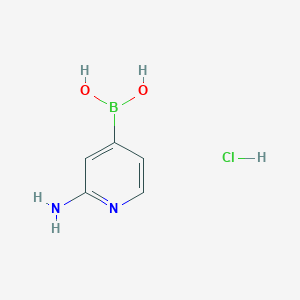

![molecular formula C9H17ClN2O2 B1379211 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride CAS No. 1461714-76-0](/img/structure/B1379211.png)

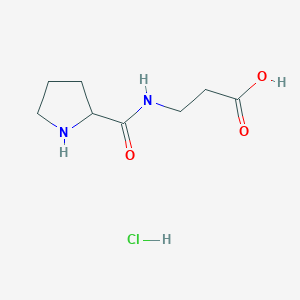

3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Protein Tyrosine Phosphatase 1B Inhibition

A novel series of 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives have been synthesized and evaluated as inhibitors against protein tyrosine phosphatase 1B (PTP1B). Compound 6f, in particular, has shown moderate inhibitory activity with an IC50 of 2.87 +/- 0.24 µM, making it a promising lead compound for designing PTP1B inhibitors .

Pharmaceutical Research

This compound’s unique heterocyclic structure makes it a valuable asset in pharmaceutical research. Its high purity (Min. 95%) and molecular weight of 220.69 g/mol suggest its potential in the development of new therapeutic agents .

Organic Synthesis

3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride is also utilized in organic synthesis due to its versatile potential. The compound’s distinct structure can be leveraged in the synthesis of complex organic molecules .

Analytical Documentation

The compound is well-documented with analytical data such as NMR, HPLC, LC-MS, and UPLC, which are crucial for research and development in various scientific fields .

Chemical Properties

Detailed chemical properties like melting point, boiling point, density, molecular formula, and physical properties are available for researchers to explore further applications in chemistry and related disciplines .

Mécanisme D'action

Target of Action

The primary target of 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an enzyme that plays a crucial role in cellular signal transduction pathways, particularly those involved in insulin signaling and glucose homeostasis.

Mode of Action

3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride interacts with PTP1B, acting as an inhibitor . By inhibiting the activity of PTP1B, it modulates the downstream signaling pathways, leading to changes in cellular functions.

Biochemical Pathways

The inhibition of PTP1B affects the insulin signaling pathway, which is critical for the regulation of glucose homeostasis. This can lead to improved insulin sensitivity and glucose uptake in cells, potentially offering therapeutic benefits for conditions like diabetes .

Result of Action

The molecular and cellular effects of 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride’s action include the modulation of insulin signaling pathways and improved glucose homeostasis . This could potentially lead to therapeutic benefits in conditions characterized by insulin resistance, such as type 2 diabetes.

Propriétés

IUPAC Name |

3-ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.ClH/c1-2-12-8-7-9(13-11-8)3-5-10-6-4-9;/h10H,2-7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKSGBWDIUJBJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NOC2(C1)CCNCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B1379132.png)

![2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1379139.png)

![[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine](/img/structure/B1379148.png)